molecular formula C7H9NO B193566 2-Amino-5-methylphenol CAS No. 2835-98-5

2-Amino-5-methylphenol

Cat. No.: B193566
CAS No.: 2835-98-5
M. Wt: 123.15 g/mol
InChI Key: HCPJEHJGFKWRFM-UHFFFAOYSA-N
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Description

2-Amino-5-methylphenol is an organic compound with the molecular formula C7H9NO. It is also known by other names such as 2-Hydroxy-4-methylaniline, 4-Amino-3-hydroxytoluene, and 6-Amino-m-cresol . This compound is a derivative of phenol and is characterized by the presence of an amino group and a methyl group attached to the benzene ring. It is commonly used as an intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-5-methylphenol can be compared with other similar compounds such as:

Uniqueness

What sets this compound apart is its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific dyes and pharmaceuticals that require this precise molecular structure .

Properties

IUPAC Name

2-amino-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPJEHJGFKWRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182594
Record name 6-Amino-m-cresol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2835-98-5
Record name 2-Amino-5-methylphenol
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Record name 6-Amino-m-cresol
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Record name 2835-98-5
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Record name 6-Amino-m-cresol
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Record name 6-amino-m-cresol
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Record name 6-AMINO-M-CRESOL
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Synthesis routes and methods I

Procedure details

The Na salt of 2-amino-5-methyl-benzenesulphonic acid is reacted with 80% by weight of KOH to give the K salt of 2-amino-5-methyl-phenol (300° C.; 15 to 20 bar; 3h), the molar ratio of KOH to 2-amino-5-methyl-benzenesulphonic acid preferably being from 10:1 to 15:1. The reaction mixture is diluted to a content of approximately 5% by weight of 2-amino-5-methyl-phenol by direct expansion at 300° C. into water, or by pumping water into the autoclave after prior cooling to approximately 200° C. The resulting alkaline suspension of the K salt of 2-amino-5-methyl-phenol is metered into water at the same time as 36% by weight aqueous HCl at 90° C. at a pH of from 0.5 to 1.0. All the SO2 is expelled from the resulting, aqueous, approximately 4% by weight 2-amino-5-methyl-phenol hydrochloride solution using nitrogen or by applying a vacuum, the solution is if necessary clarified using activated carbon to remove tarry constituents, and the 2-amino-5-methyl-phenol is precipitated out by neutralization of the hydrochloric acid solution, for example using aqueous sodium hydroxide at a pH of from 4.5 to 6.0, and isolated in the usual manner, for example by filtration and washing with water.
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To an autoclave, there were fed 1.5 g of palladium carbon, 50.0 g (moisture content: 5.9%; 308 mmol) of 5-methyl-2-nitrophenol and 250 ml of methanol. The mixture was stirred under a hydrogen pressure of 20 kg/cm2 at 50° C. for 3 hours. After cooling, the catalyst was filtered and washed with 50 ml of warm methanol twice and the washing liquor was combined with the filtrate. After distilling off the solvent under reduced pressure, the residue was dried. Thus 37.3 g (303 mmol) of 6-amino-m-cresol was obtained as a brown solid. The yield was 98%. A 15.0 g portion of this brown solid product was recrystallized from 45 ml of isopropanol. Thus 11.9 of 6-amino-m-cresol was obtained as yellow crystals. The recovering yield was 79%.
Quantity
50 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Amino-5-methylphenol?

A1: The molecular formula of this compound is C7H9NO, and its molecular weight is 123.15 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Electron Ionization Mass Spectrometry (EI-MS), and UV-Vis spectroscopy. [, , , , ]

Q3: What are the primary applications of this compound?

A3: this compound is primarily utilized as a hair colorant in oxidative hair dyes. It may also be used in non-oxidative (semi-permanent) hair dyes, but further research is needed to confirm this application. [, ]

Q4: How does this compound function as a hair colorant?

A4: While the exact mechanism is not fully elucidated in the provided research, this compound likely acts as a coupler in oxidative hair dye formulations. It reacts with other dye precursors and an oxidizing agent to produce a range of hair colors. [, ]

Q5: Does this compound possess any biological activity?

A5: Research suggests that this compound exhibits antitumor activity. Studies have shown its ability to inhibit the proliferation of various human cancer cell lines, including leukemia, lung carcinoma, and epidermoid carcinoma. [, , , , ]

Q6: What is the mechanism of action for the antitumor activity of this compound?

A6: While the exact mechanism remains unclear, studies suggest that this compound might induce cell death through different pathways, including apoptosis and necrosis. Unlike actinomycin D, a structurally similar compound, this compound does not appear to exert its effect by DNA intercalation. [, ]

Q7: Has this compound demonstrated antiviral activity?

A7: Yes, in vitro studies have demonstrated the antiviral activity of this compound against poliovirus. This suggests potential applications in developing antiviral therapies. [, ]

Q8: How is this compound metabolized by microorganisms?

A8: In Mycobacterium strain HL 4-NT-1, this compound is metabolized via a pathway similar to the catechol extradiol ring cleavage pathway. The key enzyme in this pathway is 2-aminophenol 1,6-dioxygenase. []

Q9: What is the role of 2-aminophenol 1,6-dioxygenase in this compound metabolism?

A9: 2-aminophenol 1,6-dioxygenase catalyzes the ring cleavage of this compound, leading to the formation of downstream metabolites. This enzyme exhibits unique substrate specificity compared to other dioxygenases. [, ]

Q10: Is this compound safe for use in cosmetic products?

A10: The safety of this compound in oxidative hair dyes has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that the compound is safe for use in oxidative hair dyes, provided that appropriate cautionary labeling and patch test instructions are included. [, ]

Q11: What are the potential toxicological concerns associated with this compound?

A11: While generally considered safe for use in oxidative hair dyes, this compound can cause skin and eye irritation in some individuals. The undiluted compound can be particularly irritating to the eyes. [, ]

Q12: What safety measures are recommended for products containing this compound?

A12: Products containing this compound, particularly hair dyes, should include a caution statement and patch test instructions to identify individuals who may be sensitive to the ingredient and minimize the risk of adverse reactions. [, ]

Q13: Can this compound be used as a building block in organic synthesis?

A13: Yes, this compound is a versatile building block in organic synthesis. It can be utilized in various reactions, including condensation reactions to form Schiff bases. [, , ]

Q14: What is a Schiff base, and how is it formed using this compound?

A14: A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. This compound, containing both amine and phenol groups, can react with aldehydes to form Schiff bases. [, ]

Q15: What are some examples of Schiff bases synthesized using this compound, and what are their potential applications?

A15: Researchers have synthesized various Schiff bases using this compound, some exhibiting thermochromic properties. These compounds have potential applications in sensors and color-changing materials. []

Q16: Can this compound be used in the synthesis of more complex molecules?

A16: Yes, a notable example is its use in the total synthesis of murrastifoline-A, a biscarbazole alkaloid with potential medicinal properties. The synthesis involves using this compound as a starting material to construct the carbazole moieties. []

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